molecular formula C11H9N3OS2 B5505514 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5505514
M. Wt: 263.3 g/mol
InChI Key: IHKGXUXEUBUAJG-UHFFFAOYSA-N
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Description

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties .

Biochemical Analysis

Biochemical Properties

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound exhibits significant antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and preventing the growth of the bacteria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by inhibiting the growth of Mycobacterium tuberculosis and Mycobacterium bovis . Additionally, the compound has been found to be non-cytotoxic against four different cell lines, indicating its potential as a safe therapeutic agent . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the inhibition of key enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, leading to enzyme inhibition . This inhibition disrupts the normal metabolic processes of the bacteria, ultimately resulting in their death. Additionally, the compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antimycobacterial activity, with no significant loss of efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased antimycobacterial activity . At very high doses, there may be potential toxic or adverse effects, which need to be carefully monitored . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving maximum therapeutic efficacy without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antimycobacterial activity. The compound interacts with enzymes such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, leading to the inhibition of key metabolic processes . This inhibition affects the metabolic flux and levels of metabolites within the bacterial cells, ultimately resulting in their death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic efficacy. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, it may accumulate in certain compartments or organelles, where it exerts its biological effects. The localization and accumulation of the compound can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and other biomolecules, thereby increasing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno[2,3-d]pyrimidine precursors. One common method includes the reaction of 2-aminothiophene derivatives with formamide under acidic conditions to form the thieno[2,3-d]pyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-6-13-10-9(11(15)14(6)12)7(5-17-10)8-3-2-4-16-8/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGXUXEUBUAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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